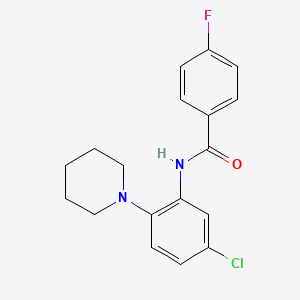

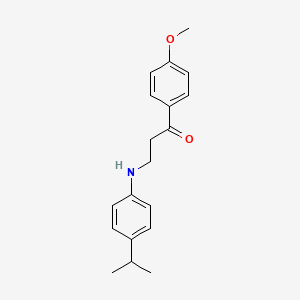

![molecular formula C14H20N2O B2467542 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide CAS No. 380424-07-7](/img/structure/B2467542.png)

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed using various techniques. For instance, the structure of “this compound” can be viewed using Java or Javascript .

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a molecular weight of 85.150 g·mol−1 .

Scientific Research Applications

HIV-1 Inhibition :

- Piperidine-4-carboxamide derivatives have been studied for their potent anti-HIV-1 activity. A study by Imamura et al. (2006) discovered TAK-220, a piperidine-4-carboxamide CCR5 antagonist with high potency against HIV-1, demonstrating significant inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

Inhibitors of Soluble Epoxide Hydrolase :

- 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified by Thalji et al. (2013). These compounds, through lead optimization, demonstrated potential as tools for in vivo investigation in various disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities :

- Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition :

- Research by Yamamoto et al. (2016) identified a piperidine-4-carboxamide derivative as a potent Glycine Transporter 1 (GlyT1) inhibitor, showing promise for applications in neurological disorders (Yamamoto et al., 2016).

Corrosion Inhibition :

- N1-(3-methylphenyl)piperidine-1,4-dicarboxamide has been studied as a corrosion inhibitor for steel. Rajendraprasad et al. (2020) found that it acts as an effective corrosion inhibitor in acidic environments, showcasing its industrial application potential (Rajendraprasad et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-3-2-4-12(9-11)10-16-7-5-13(6-8-16)14(15)17/h2-4,9,13H,5-8,10H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBBRVSFZUVHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

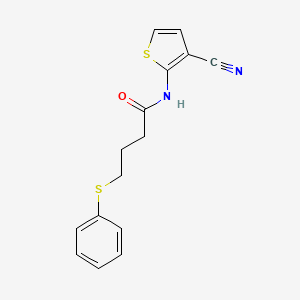

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)

![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)

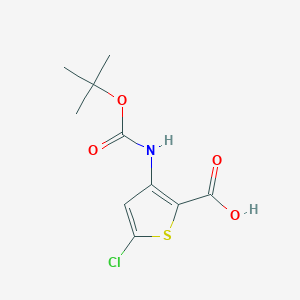

![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)

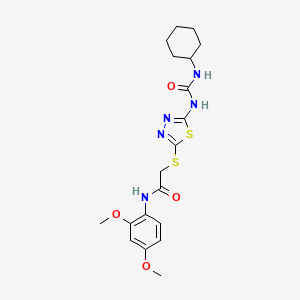

![ethyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2467476.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)